molecular formula C20H23N5O4 B2712607 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1172264-52-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2712607
CAS RN: 1172264-52-6
M. Wt: 397.435
InChI Key: HBXKVGBWJHPJIM-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a tert-butyl group, a 4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl group, and an acetamide group . These groups suggest that the compound might have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . Detailed structural analysis would require techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the acetamide group might be hydrolyzed to form an acid and an amine, or the tert-butyl group might be oxidized to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antioxidant Activity

Compounds with structural features similar to the specified chemical have been investigated for their antioxidant properties. For example, a study by Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, finding that many of these compounds possessed moderate to significant radical scavenging activity. This suggests potential applications in designing antioxidants to combat oxidative stress-related diseases (Ahmad et al., 2012).

Neuropharmacology

Another study focused on an orally bioavailable, functionally selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, which demonstrated cognition-enhancing properties without exhibiting convulsant or anxiogenic activities associated with nonselective GABA(A) inverse agonists. This highlights potential research applications in neuropharmacology, particularly in the development of cognitive enhancers or treatments for neurological conditions (Chambers et al., 2004).

Coordination Chemistry and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives has revealed their significant antioxidant activity. For instance, Chkirate et al. (2019) synthesized and characterized novel Co(II) and Cu(II) coordination complexes with pyrazole-acetamide derivatives, demonstrating their antioxidant properties. This suggests applications in coordination chemistry and as potential antioxidants (Chkirate et al., 2019).

Adenosine Receptor Research

Baraldi et al. (2004) described MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, providing a tool for the pharmacological characterization of human A2B adenosine receptor subtypes. This indicates potential applications in the study of adenosine receptors, which play roles in various physiological and pathological processes (Baraldi et al., 2004).

Insecticidal Research

Compounds incorporating thiadiazole moieties have been assessed for their insecticidal activities. Fadda et al. (2017) synthesized derivatives with potential against the cotton leafworm, highlighting applications in agricultural research and pest management (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without more information about its intended use or biological activity . If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications . For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-14-9-22-25(20(2,3)4)18(14)19(27)24(23-12)10-17(26)21-8-13-5-6-15-16(7-13)29-11-28-15/h5-7,9H,8,10-11H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXKVGBWJHPJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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